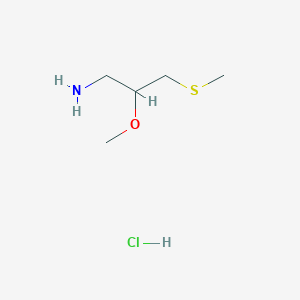

2-Methoxy-3-methylsulfanylpropan-1-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Methoxy-3-methylsulfanylpropan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 2460756-42-5 . It has a molecular weight of 171.69 . The compound is stored at a temperature of 4 degrees Celsius and is in the form of an oil .

Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C5H13NOS.ClH/c1-7-5(3-6)4-8-2;/h5H,3-4,6H2,1-2H3;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

“this compound” is an oil at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Catalytic Amination Studies The amination of alcohols, such as 1-methoxy-2-propanol, has been studied using nickel-on-silica catalysts, demonstrating the potential use of similar chemical structures in catalytic processes. These studies have shown that selectivity for desired products, such as 2-amino-1-methoxypropane, can exceed 90% under certain conditions. This research suggests the relevance of 2-Methoxy-3-methylsulfanylpropan-1-amine hydrochloride in catalytic amination reactions, highlighting its potential application in the synthesis of various amines through catalytic processes (Bassili & Baiker, 1990).

Chemical Reaction Pathways Investigations into the reactions of specific amines with super bases have led to the formation of novel compounds, such as 2-ethylidene-6-methoxy-7-(methylsulfanyl)-3,4,5,6-tetrahydro-2H-azepine. Such studies provide insights into the reactivity and potential applications of 2-Methoxy-3-methylsulfanylpropan-1-amine hydrochloride in synthesizing new molecular structures through unexpected reaction pathways (Nedolya et al., 2011).

Photolabile Protecting Groups The development of photolabile protecting groups for amines is a critical area of research in organic synthesis. Studies on 9-Hydroxymethylxanthene derivatives, including 2-methoxy-9-methylxanthene, have demonstrated their effectiveness as photolabile protecting groups. This research indicates the potential use of 2-Methoxy-3-methylsulfanylpropan-1-amine hydrochloride in the development of novel protecting groups that can be removed under mild conditions, facilitating complex synthetic pathways (Yueh et al., 2015).

Continuous Methylation Processes The selective methylation of amines using supercritical methanol over solid catalysts represents a significant advancement in chemical synthesis. Research on the chemoselective methylation of bifunctionalized amines has highlighted the efficiency and selectivity of such processes, suggesting the relevance of 2-Methoxy-3-methylsulfanylpropan-1-amine hydrochloride in facilitating methylation reactions under supercritical conditions for the synthesis of N-methylated products (Oku et al., 2004).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302, H312, H315, H319, H332, H335, indicating potential harm if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Direcciones Futuras

Propiedades

IUPAC Name |

2-methoxy-3-methylsulfanylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NOS.ClH/c1-7-5(3-6)4-8-2;/h5H,3-4,6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KERJOCPXCBYLGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN)CSC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2968961.png)

![1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-3-(phenylthio)propan-1-one](/img/structure/B2968962.png)

![4-butoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide](/img/structure/B2968964.png)

![Spiro[1,3-dioxolane-2,7'-3,5,6,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-4'-one](/img/structure/B2968965.png)

![N-(4-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2968969.png)

![7-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2968972.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isobutyramide](/img/structure/B2968979.png)

![3-[(difluoromethoxy)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2968982.png)